(1-ethyl-1H-pyrazol-3-yl)methanethiol
Description
(1-ethyl-1H-pyrazol-3-yl)methanethiol is a sulfur-containing heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methanethiol (-CH2SH) group at the 3-position. Thiols (R-SH) are sulfur analogs of alcohols, characterized by higher nucleophilicity, acidity (pKa ~10), and strong odor .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)methanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-8-4-3-6(5-9)7-8/h3-4,9H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHBWDHFFCAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of (1-ethyl-1H-pyrazol-3-yl)methanethiol and Related Compounds
General Synthetic Strategies for Pyrazol-3-yl Methanethiols
The synthesis of pyrazol-3-yl methanethiols typically involves the introduction of the thiol (-SH) group at the methylene position adjacent to the pyrazole ring. Common approaches include:
- Nucleophilic substitution of a suitable leaving group (e.g., halomethyl) by a thiol source or sulfur nucleophile.
- Reduction of corresponding disulfide or sulfonyl precursors .
- Conversion of pyrazol-3-yl methanol or aldehyde derivatives to thiol analogues via sulfurization reactions.
Specific Preparation Routes
While no direct preparation of this compound was found in the examined literature, insights can be drawn from related pyrazole derivatives and thiol syntheses:
Reduction of Pyrazol-3-yl Methanol Derivatives
A study on 1,5-diphenyl-1H-pyrazol-3-yl)methanol derivatives describes their synthesis via reduction of ethyl pyrazole carboxylates with lithium aluminum hydride, yielding pyrazol-3-yl methanol intermediates with high yield (up to 88%). This intermediate could be converted to the corresponding methanethiol by sulfurization.
Conversion of Pyrazol-3-yl Carbonitriles to Carbothioamides and Thiols
The same study reports that pyrazol-3-yl carbonitriles can be converted into carbothioamides by reaction with hydrogen sulfide gas in the presence of triethylamine in pyridine at room temperature, with yields around 80%. This reaction pathway suggests a sulfur incorporation strategy that could be adapted to prepare methanethiol derivatives by further reduction or cleavage.
Nucleophilic Substitution on Pyrazol-3-yl Methoxy or Halomethyl Precursors
In a patent describing pyrazol-3-yl methoxyethyl piperazine derivatives, a nucleophilic substitution reaction is used to attach pyrazol-3-yl groups onto an ethoxyethyl piperazine scaffold under copper catalysis and base conditions, avoiding genotoxic reagents and improving yield and scalability. Analogous nucleophilic substitution could be applied to introduce a thiol group on a methylene linker by replacing a leaving group (e.g., halide) with a thiol nucleophile such as sodium hydrosulfide.
Summary Table of Key Synthetic Steps and Conditions
Analysis of Preparation Methods
Advantages and Challenges
- Reduction of esters to alcohols is a well-established, high-yielding step providing a versatile intermediate for further functionalization.
- Thiolation of nitriles to carbothioamides is efficient and mild but requires handling of toxic H2S gas.
- Nucleophilic substitution reactions provide a direct route to install sulfur-containing groups but depend on the availability of suitable leaving groups and control of reaction conditions to avoid side reactions.
- The lack of direct literature on this compound suggests the need for adaptation of these methods, possibly starting from 1-ethyl-pyrazol-3-yl methanol or halomethyl derivatives.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Lithium aluminum hydride
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methanethiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function . Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Structural Analogs and Similarity Scores
The following compounds exhibit structural similarities to (1-ethyl-1H-pyrazol-3-yl)methanethiol, as identified through cheminformatics analysis (similarity scores calculated using Tanimoto coefficients) :
| Compound Name | CAS Number | Substituents (Pyrazole Position) | Functional Group | Similarity Score |
|---|---|---|---|---|
| (1-Methyl-1H-pyrazol-3-yl)methanol | 25222-43-9 | 1-Me, 3-CH2OH | Alcohol | 0.66 |
| (1-Methyl-1H-pyrazol-3-yl)methanethiol | 1072-68-0 | 1-Me, 3-CH2SH | Thiol | 0.85 |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 | 1-Me, 4-COOH | Carboxylic acid | 0.80 |
| (1-Methyl-1H-pyrazol-4-yl)methanamine | 400877-05-6 | 1-Me, 4-CH2NH2 | Amine | 0.72 |
Functional Group Impact on Properties
- Thiol vs. Alcohol : The thiol analog (CAS 1072-68-0) shows higher acidity (pKa ~10 vs. ~15 for alcohols) and nucleophilicity, enhancing reactivity in disulfide bond formation or metal coordination . The ethyl substitution in the target compound increases steric bulk and lipophilicity compared to the methyl analog.
- Amine and Carboxylic Acid Derivatives : These groups introduce charged species at physiological pH, influencing bioavailability and interaction with biological targets.
Research Findings and Data Gaps
- Synthetic Accessibility: Derivatives like (1-Methyl-1H-pyrazol-3-yl)methanol are synthesized via nucleophilic substitution or oxidation reactions, suggesting analogous routes for the target compound .
- Toxicity and Environmental Impact: Methanethiol is known to inhibit methane oxidation in methanotrophs at ~15 µM concentrations . Ethyl-substituted analogs may exhibit similar inhibitory effects, warranting further ecotoxicological studies.
Biological Activity
Overview
(1-ethyl-1H-pyrazol-3-yl)methanethiol is an organic compound with the molecular formula . It belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This compound features a unique structure that includes an ethyl group at the 1-position and a methanethiol group at the 3-position of the pyrazole ring, contributing to its distinctive chemical properties and biological interactions.
The compound's properties include:
- Molecular Weight : 142.2 g/mol
- CAS Number : 2228599-32-2
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can modulate enzyme activity and affect various biochemical pathways, including those involved in oxidative stress and signal transduction.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
Key findings include:
- Apoptosis Induction : Certain pyrazole derivatives enhance caspase activity in cancer cells, indicating potential for inducing apoptosis.
- Cell Cycle Arrest : Compounds have been shown to cause morphological changes in cancer cells and alter cell cycle progression, leading to growth inhibition .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. They have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Selectivity : Some derivatives have shown selectivity for COX-2 over COX-1, suggesting potential as safer anti-inflammatory agents compared to traditional NSAIDs .
Comparative Analysis with Similar Compounds
A comparison of this compound with other pyrazole derivatives highlights its unique position:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| (1-methyl-1H-pyrazol-3-yl)methanethiol | Moderate | Low | Different methyl group positioning |
| (1-ethyl-1H-pyrazol-5-yl)methanethiol | High | Moderate | Different position of substituents |
| This compound | High | High | Unique ethyl and thiol positioning |
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- In vitro Studies : A study synthesized various pyrazole derivatives, demonstrating significant inhibition of microtubule assembly at concentrations as low as 20 µM. The most promising compounds were further evaluated for cellular effects on breast cancer cells, showing enhanced apoptosis at higher concentrations .
- Animal Models : In vivo studies indicated that certain pyrazole compounds exhibited lower toxicity while maintaining effective anticancer activity compared to standard chemotherapeutics like cisplatin .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-ethyl-1H-pyrazol-3-yl)methanethiol, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Synthesis typically involves alkylation of pyrazole derivatives under controlled conditions. For example, coupling 1-ethyl-1H-pyrazole-3-carbaldehyde with a thiolating agent like thiourea or via nucleophilic substitution using mercaptoethanol. Solvents such as ethanol or dichloromethane, combined with catalysts like palladium complexes, enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitoring by TLC and optimizing temperature (60–80°C) are critical for yield enhancement.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, thiol protons at δ 1.2–1.5 ppm) and confirms ethyl group integration .
- IR : Stretching frequencies for S-H (~2550 cm⁻¹) and C=N (~1600 cm⁻¹) validate functional groups .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain. Discrepancies in unit cell parameters require iterative refinement using SHELXPRO .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the thiol group in this compound, and what are the limitations?
- Methodology : Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) models thiol group interactions (e.g., hydrogen bonding, nucleophilic substitution). Studies on methanethiol clusters show that solvent effects and dispersion corrections improve accuracy . Limitations include underestimating van der Waals forces in non-polar environments and challenges in modeling large-scale conformational changes.
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray) in structural elucidation of pyrazole-thiol derivatives?
- Methodology :
- Cross-validation : Compare NMR-derived torsion angles with X-ray data. For example, pyrazole ring puckering in X-ray may conflict with NMR coupling constants.
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility. SHELXL's TWIN and BASF commands address twinning or disorder in crystallographic data .
- Hybrid approaches : Pair molecular dynamics simulations with experimental data to reconcile discrepancies .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, considering structural analogs?
- Methodology :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) tests against Gram-positive/negative bacteria, referencing analogs like [5-(4-Bromophenyl)-1,2-oxazol-3-yl]methanethiol .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
